Cas no 115097-56-8 (Prednisolone Impurity 11 (Mixture of Z and E Isomers))

Prednisolone Impurity 11 (Mixture of Z and E Isomers) is a critical reference standard used in pharmaceutical analysis to ensure the purity and quality of prednisolone-based formulations. This impurity, comprising both Z and E isomeric forms, aids in the identification and quantification of potential byproducts during drug development and manufacturing. Its well-characterized structure supports compliance with regulatory guidelines, facilitating accurate impurity profiling. The mixture is essential for method validation, stability studies, and batch consistency assessments. High-purity synthesis and rigorous analytical testing ensure reliable performance in HPLC, LC-MS, and other chromatographic applications, making it a valuable tool for quality control in steroid production.
Prednisolone Impurity 11 (Mixture of Z and E Isomers) structure
115097-56-8 structure
Product name:Prednisolone Impurity 11 (Mixture of Z and E Isomers)
CAS No:115097-56-8
MF:C21H28O5
Molecular Weight:360.444026947021
CID:4556517

Prednisolone Impurity 11 (Mixture of Z and E Isomers) 化学的及び物理的性質

名前と識別子

    • Prednisolone Impurity 11
    • Prednisolone Impurity 11 (Mixture of Z and EIsomers)
    • Prednisolone Impurity 11 (Mixture of Z and E Isomers)
    • インチ: 1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16?,18+,19-,20-,21-/m0/s1
    • InChIKey: OIGNJSKKLXVSLS-KZUKIWJVSA-N
    • SMILES: C1[C@@]2(C)C(CC[C@]3([H])[C@]2([H])C(O)C[C@@]2(C)[C@@]3([H])CC[C@]2(O)C(CO)=O)=CC(=O)C=1

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: Not available
  • ゆうかいてん: >245°C (dec.)
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • Solubility: DMSO
  • じょうきあつ: Not available

Prednisolone Impurity 11 (Mixture of Z and E Isomers) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
D493545-100mg
2-(2-carbamoylhydrazono)-2-((8s,9s,10r,13s,14s,17r)-3-(2-carbamoylhydrazono)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-17-yl)ethylacetate
115097-56-8
100mg
¥2700.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D493545-10mg
2-(2-carbamoylhydrazono)-2-((8s,9s,10r,13s,14s,17r)-3-(2-carbamoylhydrazono)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-17-yl)ethylacetate
115097-56-8
10mg
¥540.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D493545-250mg
2-(2-carbamoylhydrazono)-2-((8s,9s,10r,13s,14s,17r)-3-(2-carbamoylhydrazono)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-17-yl)ethylacetate
115097-56-8
250mg
¥6000.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D493545-50mg
2-(2-carbamoylhydrazono)-2-((8s,9s,10r,13s,14s,17r)-3-(2-carbamoylhydrazono)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3h-cyclopenta[a]phenanthren-17-yl)ethylacetate
115097-56-8
50mg
¥1500.00 2023-09-15

Prednisolone Impurity 11 (Mixture of Z and E Isomers) 関連文献

Prednisolone Impurity 11 (Mixture of Z and E Isomers)に関する追加情報

Introduction to Prednisolone Impurity 11 (Mixture of Z and E Isomers) and Its Significance in Chemical and Pharmaceutical Research

Prednisolone Impurity 11, identified by its CAS number 115097-56-8, is a critical compound in the realm of chemical and pharmaceutical research. This mixture of the Z and E isomers holds significant importance due to its role in understanding the structural and functional properties of corticosteroids. The compound's unique configuration makes it a valuable tool for researchers exploring the mechanisms of steroid metabolism and the development of novel therapeutic agents.

In recent years, advancements in analytical chemistry have enabled more precise characterization of complex mixtures like Prednisolone Impurity 11. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have become indispensable in studying the Z and E isomers separately, providing insights into their behavior in biological systems. These methods not only enhance the purity assessment but also aid in identifying potential impurities that could affect the efficacy and safety of pharmaceutical formulations.

The study of Prednisolone Impurity 11 has been particularly relevant in the context of steroid hormone research. Steroids, including prednisolone, play a pivotal role in various physiological processes such as inflammation regulation, immune response modulation, and metabolic control. Understanding the isomeric forms of prednisolone impurities is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits. Recent studies have highlighted the importance of these impurities in drug metabolism, suggesting that they could serve as biomarkers for drug efficacy and safety.

One of the most intriguing aspects of Prednisolone Impurity 11 is its potential application in drug development. Researchers are exploring how the Z and E isomers interact with biological targets, which could lead to the discovery of new drug candidates. For instance, studies have shown that the E-isomer may exhibit different pharmacological properties compared to its Z counterpart, making it a promising candidate for selective therapy. This differential behavior underscores the need for comprehensive characterization of steroid impurities to optimize drug design.

The chemical synthesis of Prednisolone Impurity 11 also presents unique challenges and opportunities. The synthesis must be carefully controlled to ensure a balanced mixture of Z and E isomers, which requires precise reaction conditions and purification techniques. Advances in synthetic methodologies have enabled researchers to produce these impurities with higher yields and purity, facilitating further studies on their biological activities. These advancements are not only beneficial for academic research but also have practical implications for industrial-scale production of corticosteroid drugs.

From a regulatory perspective, the accurate identification and quantification of Prednisolone Impurity 11 are essential for compliance with pharmaceutical standards. Regulatory agencies require detailed information on impurities to ensure that drugs are safe and effective for human use. Analytical methods must be robust enough to detect even trace amounts of these impurities, which can impact drug performance. The development of novel analytical techniques continues to address these challenges, ensuring that pharmaceutical quality remains high.

In conclusion, Prednisolone Impurity 11 (Mixture of Z and E Isomers) CAS number 115097-56-8 is a vital compound in chemical and pharmaceutical research. Its study contributes significantly to our understanding of steroid metabolism and the development of new therapeutic agents. The advancements in analytical chemistry and synthetic methodologies have enhanced our ability to characterize and utilize these impurities effectively. As research progresses, Prednisolone Impurity 11 will continue to play a crucial role in advancing our knowledge in this field.

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